

Application Notes and Protocols for the Administration of Z-360 in Mice

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Compound of Interest

Compound Name: Z-360

Cat. No.: B1676968

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Introduction

Z-360, also known as Nastorazepide, is an orally active and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2] It has shown potential as a therapeutic agent in preclinical studies, particularly in the context of pancreatic cancer and cancer-induced pain.[1][3] **Z-360** is a 1,5-benzodiazepine derivative that exerts its effects by blocking the CCK2 receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation and apoptosis.[2][4] These application notes provide detailed protocols for the oral, intravenous, and intraperitoneal administration of **Z-360** in mice, along with available data on its efficacy and the underlying signaling pathway.

Data Presentation

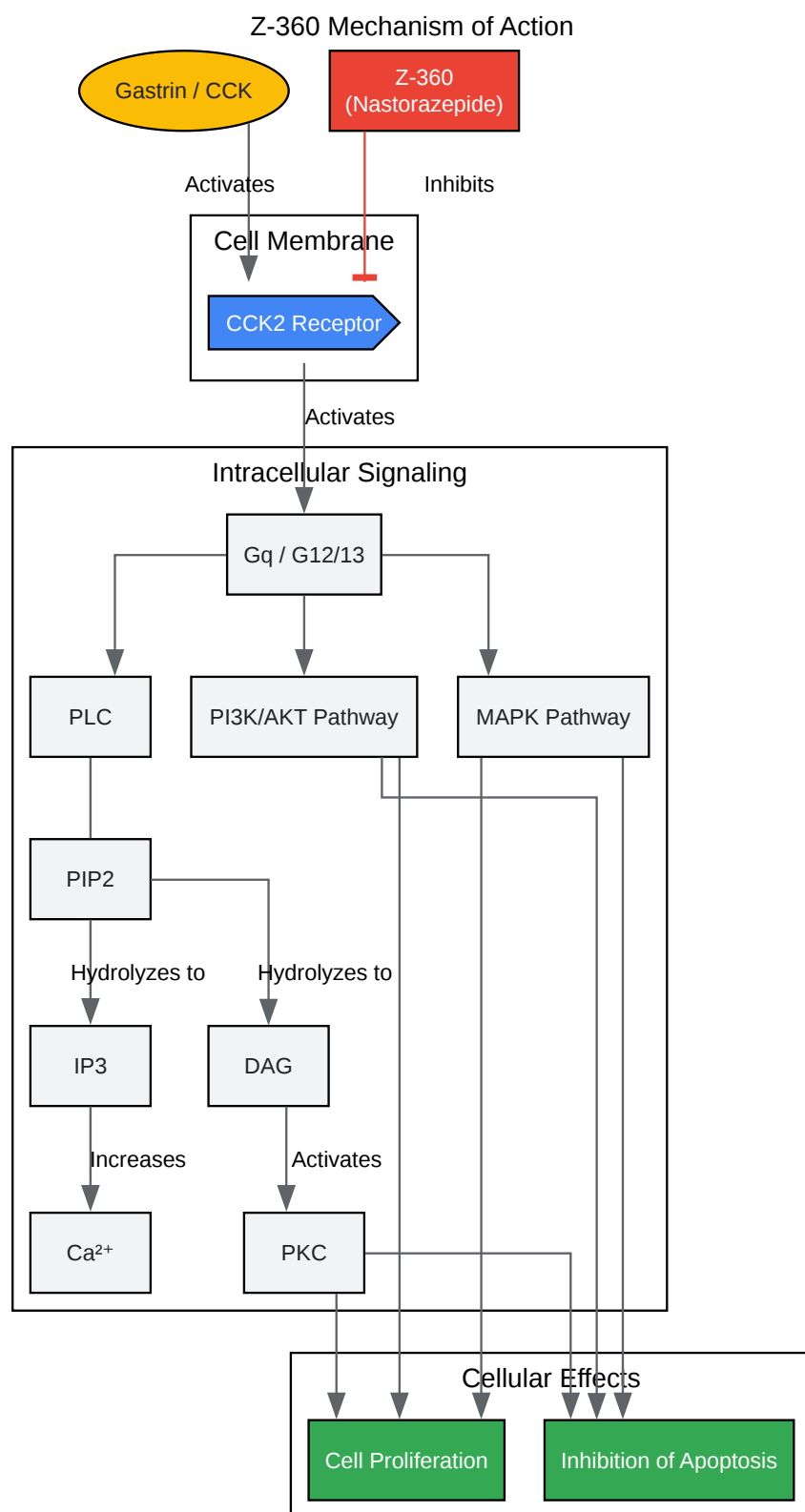
While specific pharmacokinetic data such as Cmax, Tmax, half-life, and bioavailability for **Z-360** in mice are not readily available in publicly accessible literature, preclinical studies have established effective oral dosages for therapeutic outcomes.

Table 1: Summary of Oral Administration Data for **Z-360** in Mice

Application	Mouse Model	Dosage Range	Observed Effect	Citation
Cancer-Induced Pain	Formalin-induced pain model	30-300 mg/kg (single dose)	Dose-dependent inhibition of late-phase nociceptive responses.	[1]
Cancer-Induced Pain	Cancer-induced pain model	100 and 300 mg/kg (single and repeated doses)	Significant anti-allodynic effect.	[1]
Pancreatic Cancer	MIA PaCa-2 subcutaneous xenograft	100 mg/kg (once daily)	In combination with gemcitabine, significantly reduced tumor volume.	[3]
Pancreatic Cancer	MIA PaCa-2 subcutaneous xenograft	100 mg/kg (once daily for 3 weeks)	Significantly suppressed tumor weight and increased apoptosis.	[4]

Signaling Pathway

Z-360 functions as a CCK2 receptor antagonist. The binding of ligands such as gastrin or cholecystokinin to the CCK2 receptor activates downstream signaling cascades that promote cell proliferation and inhibit apoptosis. **Z-360** blocks these effects.



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Caption: **Z-360** blocks the CCK2 receptor, inhibiting downstream signaling pathways.

Experimental Protocols

The following are general protocols for the administration of **Z-360** in mice. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Administration (Gavage)

Oral gavage is a common method for precise oral dosing. **Z-360** is noted to be orally active.^[1]

Materials:

- **Z-360** compound
- Appropriate vehicle (e.g., 0.5% methylcellulose)
- Animal scale
- 1 mL syringe
- 18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip
- 70% ethanol

Protocol Workflow (Oral Gavage):



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Caption: Workflow for oral administration of **Z-360** in mice.

Procedure:

- Preparation of Dosing Solution: Prepare a homogenous suspension of **Z-360** in the chosen vehicle. Vortex thoroughly before each use.

- **Animal Weighing and Dose Calculation:** Weigh the mouse accurately to determine the correct volume of the dosing solution to administer based on the desired mg/kg dose. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
- **Restraint:** Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position to straighten the esophagus.
- **Gavage Needle Insertion:** Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without force.
- **Administration:** Once the needle is correctly positioned in the esophagus, administer the **Z-360** suspension slowly and steadily.
- **Needle Removal:** Gently withdraw the gavage needle.
- **Monitoring:** Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or choking.

Intravenous (IV) Administration

Intravenous injection allows for direct systemic administration and rapid distribution. The lateral tail vein is the most common site for IV injections in mice.

Materials:

- **Z-360** compound
- Sterile, isotonic vehicle for injection (e.g., sterile saline)
- Animal scale
- 1 mL syringe
- 27-30 gauge needle
- Mouse restrainer

- Heat lamp or warming pad
- 70% ethanol

Protocol Workflow (Intravenous Injection):



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Caption: Workflow for intravenous administration of **Z-360** in mice.

Procedure:

- Preparation of Dosing Solution: Prepare a sterile solution of **Z-360** in an appropriate vehicle. Ensure the solution is free of precipitates and air bubbles.
- Animal Weighing and Dose Calculation: Weigh the mouse and calculate the required injection volume. The maximum recommended volume for a bolus IV injection in mice is 5 mL/kg.
- Tail Warming: To facilitate visualization and cannulation of the tail vein, warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for a short period.
- Restraint: Place the mouse in a suitable restrainer to secure the animal and expose the tail.
- Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
- Administration: Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
- Needle Removal and Hemostasis: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
- Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Administration

Intraperitoneal injection is a common route for administering substances that are not suitable for oral or intravenous routes.

Materials:

- **Z-360** compound
- Sterile vehicle for injection
- Animal scale
- 1 mL syringe
- 25-27 gauge needle
- 70% ethanol

Protocol Workflow (Intraperitoneal Injection):



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Caption: Workflow for intraperitoneal administration of **Z-360** in mice.

Procedure:

- **Preparation of Dosing Solution:** Prepare a sterile solution or suspension of **Z-360**.
- **Animal Weighing and Dose Calculation:** Weigh the mouse and calculate the injection volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.
- **Restraint:** Restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards to cause the abdominal organs to shift cranially.

- **Injection Site:** The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
- **Injection:** Swab the area with 70% ethanol. Insert the needle, bevel up, at a 45-degree angle into the peritoneal cavity.
- **Aspiration:** Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid (urine) appears, withdraw the needle and re-insert at a different site.
- **Administration:** Inject the solution smoothly.
- **Needle Removal:** Withdraw the needle and return the mouse to its cage.
- **Monitoring:** Observe the animal for any signs of discomfort or adverse effects.

Conclusion

These application notes provide a framework for the administration of **Z-360** in mice for preclinical research. While oral administration has been the primary route documented in efficacy studies, intravenous and intraperitoneal routes are viable alternatives depending on the experimental design. Researchers should optimize dosing and administration routes based on their specific research questions and in adherence to institutional animal welfare guidelines. Further studies are warranted to fully characterize the pharmacokinetic profile of **Z-360** across different administration routes in mice.

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